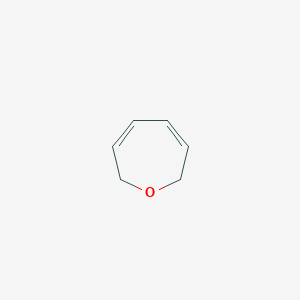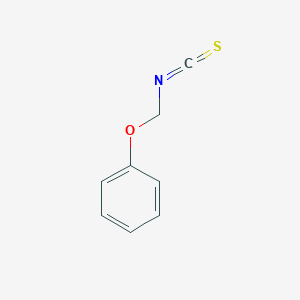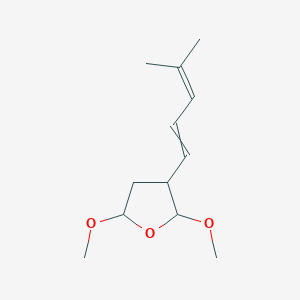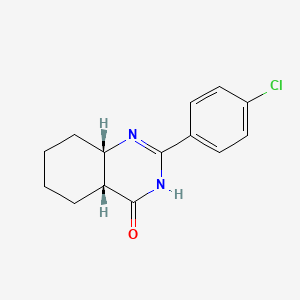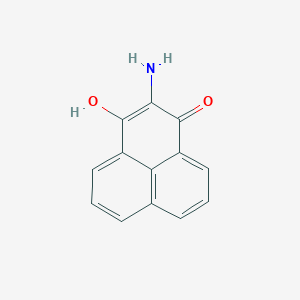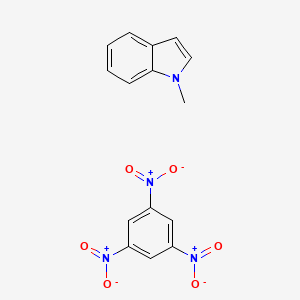
N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an acetyl group, a trichlorophenyl group, and an L-cysteine moiety, making it a subject of study in organic chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine typically involves the reaction of 2,3,5-trichlorophenyl isothiocyanate with N-acetyl-L-cysteine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.
化学反应分析
Types of Reactions
N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a metabolite in certain biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of detoxification and drug metabolism.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The acetyl and trichlorophenyl groups contribute to its reactivity and ability to interact with enzymes and other proteins. The L-cysteine moiety allows the compound to participate in redox reactions and form disulfide bonds, which are crucial in various biochemical processes.
相似化合物的比较
Similar Compounds
N-Acetyl-L-cysteine: A related compound that lacks the trichlorophenyl group and is widely used as a mucolytic agent and antioxidant.
S-(2,3,5-Trichlorophenyl)-L-cysteine: Similar to N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine but without the acetyl group.
Uniqueness
This compound is unique due to the presence of both the acetyl and trichlorophenyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
64636-26-6 |
|---|---|
分子式 |
C11H10Cl3NO3S |
分子量 |
342.6 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-(2,3,5-trichlorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H10Cl3NO3S/c1-5(16)15-8(11(17)18)4-19-9-3-6(12)2-7(13)10(9)14/h2-3,8H,4H2,1H3,(H,15,16)(H,17,18)/t8-/m0/s1 |
InChI 键 |
NREKCMVNHUJNTP-QMMMGPOBSA-N |
手性 SMILES |
CC(=O)N[C@@H](CSC1=C(C(=CC(=C1)Cl)Cl)Cl)C(=O)O |
规范 SMILES |
CC(=O)NC(CSC1=C(C(=CC(=C1)Cl)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



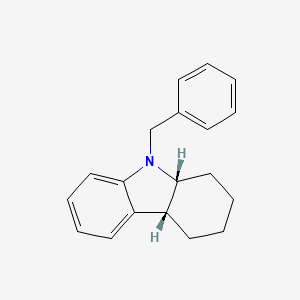

![4,4'-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14487395.png)
![5-([1,1'-Biphenyl]-4-yl)-5-methyloxolan-2-one](/img/structure/B14487403.png)
